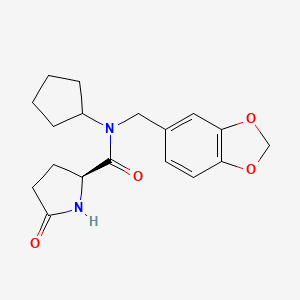![molecular formula C20H31N3O2 B7343828 2-cyclohexyl-1-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7343828.png)
2-cyclohexyl-1-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-pyridin-3-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-1-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-pyridin-3-ylethanone is a compound that has gained attention in the scientific community due to its potential in the field of medicinal chemistry. It is a small molecule that has been synthesized and studied for its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-cyclohexyl-1-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-pyridin-3-ylethanone is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells and induce cell death. Additionally, it has been studied for its potential to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyclohexyl-1-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-pyridin-3-ylethanone in lab experiments is its potential as a therapeutic agent in various diseases. Its small size also makes it easy to synthesize and study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-cyclohexyl-1-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-pyridin-3-ylethanone. One direction is to further study its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential in treating other diseases, such as autoimmune diseases and infectious diseases. Additionally, it may be useful to study its effects on different cell types and in different animal models to better understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-cyclohexyl-1-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-pyridin-3-ylethanone involves the reaction of 2-cyclohexyl-1,3-dinitrosoacetone with 4-(2-hydroxypropyl)piperazine and 2-chloro-3-pyridinecarboxaldehyde. The reaction proceeds in the presence of a base and a catalyst to yield the desired product.
Aplicaciones Científicas De Investigación
2-cyclohexyl-1-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-pyridin-3-ylethanone has been studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-cyclohexyl-1-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-16(24)15-22-10-12-23(13-11-22)20(25)19(17-6-3-2-4-7-17)18-8-5-9-21-14-18/h5,8-9,14,16-17,19,24H,2-4,6-7,10-13,15H2,1H3/t16-,19?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTVGTBMPGRZHX-UCFFOFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C(C2CCCCC2)C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCN(CC1)C(=O)C(C2CCCCC2)C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,6aR)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxamide](/img/structure/B7343760.png)
![(1R,2R)-2-tert-butyl-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]cyclopropane-1-carboxamide](/img/structure/B7343761.png)
![2-[(3aS,6aR)-3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carbonyl]-2-ethylbutanoic acid](/img/structure/B7343775.png)
![methyl 3-[(2S,3R)-2-tert-butyloxolan-3-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7343776.png)
![methyl 3-[(2S,3S)-3-phenyloxolan-2-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7343781.png)
![methyl 3-[(2S,3R)-2-tert-butyloxolan-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate](/img/structure/B7343792.png)
![(1R,2R)-2-(2-chloro-6-fluorophenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7343805.png)
![N,N-dimethyl-4-[(3S)-4-methyl-3-propan-2-ylpiperazin-1-yl]pyrimidin-2-amine](/img/structure/B7343810.png)
![5-[(1R,3R)-2,2-dimethyl-3-phenylcyclopropyl]-3-(3-methylimidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7343813.png)
![[4-(1-methylpyrazol-4-yl)piperazin-1-yl]-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanone](/img/structure/B7343820.png)
![1-[(2S,3R)-2-(3,4-difluorophenyl)oxolan-3-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-6-yl)urea](/img/structure/B7343834.png)
![[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanone](/img/structure/B7343844.png)
![1-[(1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B7343850.png)